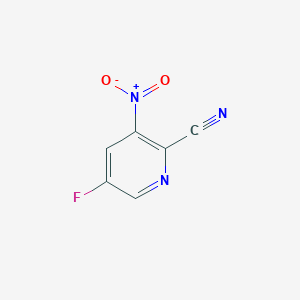

5-Fluoro-3-nitropicolinonitrile

説明

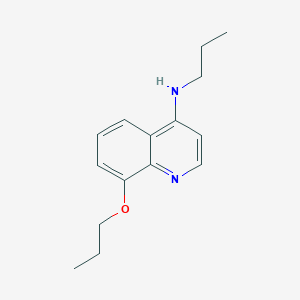

5-Fluoro-3-nitropicolinonitrile is a chemical compound with the molecular formula C6H2FN3O2 . It has a molecular weight of 167.1 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 167.1 . The compound’s properties, such as its reactivity and solubility, would be influenced by its molecular structure .科学的研究の応用

Automated Radiosynthesis for PET Imaging

The compound 5-Fluoro-3-nitropicolinonitrile, similar to the radiotracer [(18)F]FPEB used in PET imaging, showcases its utility in clinical research for imaging metabotropic glutamate subtype 5 receptor (mGluR5). An automated radiosynthesis method has been adapted for this tracer, facilitating its routine production. Additionally, a simplified "one-pot" method for preparing its nitrobenzonitrile radiolabeling precursor was developed, enhancing the efficiency of synthesizing such complex molecules for PET imaging applications (Lim et al., 2014).

Nitric Oxide Detection

Another significant application involves the development of a two-photon fluorescent probe, NO-QA5, for the selective and real-time detection of Nitric Oxide (NO) in live cells and tissue slices. This probe reacts with NO via a diazonium intermediate, offering a rapid, pH-insensitive, and highly selective response. Such innovative detection methods contribute to a deeper understanding of NO-mediated physiological and pathological processes, with potential applications in diagnosing and monitoring various diseases (Dai et al., 2017).

Modulating Membrane Potential

Research also delves into the control of redox reactions on lipid bilayer surfaces by the membrane dipole potential. Studies using Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled lipids in liposomes reveal that the rate coefficient of the redox reaction and the fluorescence properties correlate with the membrane dipole potential. This understanding could lead to advancements in drug delivery systems and the design of novel therapeutic agents (Alakoskela & Kinnunen, 2001).

Photoregulated Drug Release

Innovative approaches in drug delivery include the photoregulated release of anticancer drugs, such as 5-fluorouracil, from gold nanoparticles. The drug is conjugated to the nanoparticle surface through a photocleavable o-nitrobenzyl linkage, demonstrating a nontoxic conjugate that effectively releases the therapeutic upon UV irradiation. This method offers controlled drug release, minimizing side effects and enhancing therapeutic efficacy (Agasti et al., 2009).

Safety and Hazards

5-Fluoro-3-nitropicolinonitrile is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化学分析

Biochemical Properties

5-Fluoro-3-nitropicolinonitrile plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and its electron-withdrawing nitro and fluoro groups. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways. For example, this compound has been shown to inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, this compound has been observed to inhibit cell proliferation by interfering with the cell cycle, particularly at the G1/S transition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by forming a stable complex with the enzyme. This inhibition results in the depletion of thymidine triphosphate (TTP), a nucleotide required for DNA replication. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic markers .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. The compound interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD) and thymidine phosphorylase, which are involved in the catabolism of pyrimidine nucleotides. These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, the compound can be directed to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .

特性

IUPAC Name |

5-fluoro-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYPOWLVSCEADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717140 | |

| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033202-51-5 | |

| Record name | 5-Fluoro-3-nitro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)

![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)

![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)

![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)

![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)